molecular formula C8H9BrN2O2 B13017889 Methyl 6-bromo-2-(methylamino)nicotinate

Methyl 6-bromo-2-(methylamino)nicotinate

Cat. No.: B13017889
M. Wt: 245.07 g/mol
InChI Key: WKHCNEVPQGZWMK-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-(methylamino)nicotinate is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of nicotinic acid and contains a bromine atom at the 6th position and a methylamino group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-2-(methylamino)nicotinate can be synthesized through a multi-step process starting from 6-bromonicotinic acid. The general synthetic route involves the following steps:

    Esterification: 6-bromonicotinic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 6-bromonicotinate.

    Amination: The ester is then subjected to nucleophilic substitution with methylamine under controlled conditions to introduce the methylamino group at the 2nd position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-(methylamino)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.

Major Products

    Substitution: Formation of various substituted nicotinates.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated products.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 6-bromo-2-(methylamino)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-(methylamino)nicotinate involves its interaction with biological targets such as enzymes and receptors. The presence of the bromine atom and the methylamino group allows it to engage in specific binding interactions, influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby modulating physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromonicotinate: Lacks the methylamino group, making it less versatile in certain synthetic applications.

    Methyl 2-amino-6-bromonicotinate: Similar structure but with the amino group at a different position, leading to different reactivity and applications.

    Methyl 6-chloro-2-(methylamino)nicotinate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

Methyl 6-bromo-2-(methylamino)nicotinate is unique due to the combination of the bromine atom and the methylamino group on the nicotinate scaffold. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

Methyl 6-bromo-2-(methylamino)nicotinate (MBMN) is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of neurotransmitter modulation and potential anticancer properties. This article explores the biological activity of MBMN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MBMN is characterized by the following molecular formula:

  • Molecular Formula : C₉H₈BrN₂O₂
  • Molecular Weight : Approximately 246.08 g/mol

The compound features a pyridine ring with a bromine atom, a methylamino group, and a methoxy substituent, which contribute to its biological activity.

The biological activity of MBMN can be attributed to its interactions with various molecular targets:

  • Receptor Modulation : MBMN has been identified as an antagonist for dopamine D2 and D3 receptors as well as serotonin-3 receptors. This suggests its potential use in treating conditions related to neurotransmitter imbalances, such as schizophrenia and depression.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes and potentially leading to anticancer effects.

Anticancer Properties

Research indicates that MBMN exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Case Study : In vitro studies demonstrated that MBMN effectively inhibited the growth of human cancer cell lines, including breast carcinoma and leukemia. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

MBMN also shows promise as an antimicrobial agent:

  • Study Findings : Tests against Gram-positive and Gram-negative bacteria revealed that MBMN has notable antibacterial properties, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Comparative Biological Activity

To better understand the effects of MBMN relative to similar compounds, the following table summarizes key differences in biological activities among selected derivatives.

Compound NameAntimicrobial ActivityAnticancer ActivityReceptor Interaction
This compoundModerateSignificantD2, D3, 5-HT3
Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinateHighModerateD2, D3
Methyl 6-methoxy-2-(methylamino)nicotinateLowSignificantD2

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of MBMN:

  • Neurotransmitter Modulation : Research indicates that MBMN can modulate neurotransmitter systems effectively, suggesting applications in treating neuropsychiatric disorders.
  • Cytotoxicity : The compound has shown cytotoxic effects on Ehrlich ascites carcinoma cells, indicating its potential as an anticancer agent .
  • Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the full therapeutic potential of MBMN, particularly in combination therapies for cancer treatment .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 6-bromo-2-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-10-7-5(8(12)13-2)3-4-6(9)11-7/h3-4H,1-2H3,(H,10,11)

InChI Key

WKHCNEVPQGZWMK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=N1)Br)C(=O)OC

Origin of Product

United States

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